molecular formula C11H22N2O3 B3175876 tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 960289-56-9

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3175876
CAS No.: 960289-56-9
M. Wt: 230.3 g/mol
InChI Key: VYJCQLFIOYWZQH-RKDXNWHRSA-N
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Description

Tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mechanism and Application in Boc Group Migration :

    • A study by Xue and Silverman (2010) explored a fast N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state. This mechanism highlights the unique reactivity of this compound in synthetic transformations (Xue & Silverman, 2010).
  • Synthesis of Key Intermediates :

    • Qin et al. (2014) synthesized a compound related to this chemical, which is a key intermediate in the biosynthesis of fatty acids, sugars, and α-amino acids. This emphasizes its role in the synthesis of biologically relevant molecules (Qin et al., 2014).
  • Enzyme-Catalyzed Kinetic Resolution :

    • Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving very good enantioselectivities. This work is crucial in understanding the potential of this compound in enzyme-catalyzed processes (Faigl et al., 2013).
  • Stereoselective Syntheses :

    • Boev et al. (2015) reported on the stereoselective synthesis of derivatives of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. This study contributes to the field of stereoselective synthesis, showcasing the versatility of this compound (Boev et al., 2015).
  • Synthesis of Ketoester Derivatives :

    • King, Armstrong, and Keller (2005) worked on the synthesis of ketoester derivatives from hydroxyproline, further highlighting the synthetic utility of this class of compounds (King, Armstrong, & Keller, 2005).
  • Chiral Auxiliary Applications :

    • Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of a chiral auxiliary related to this compound, demonstrating its importance in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
  • Applications in Medicinal Chemistry :

    • Singh and Umemoto (2011) utilized related 4-fluoropyrrolidine derivatives in medicinal chemistry, specifically as synthons for dipeptidyl peptidase IV inhibitors. This underscores the compound's relevance in drug discovery and pharmaceutical synthesis (Singh & Umemoto, 2011).

Properties

IUPAC Name

tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJCQLFIOYWZQH-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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